Acetonitrile, (phenylseleno)-
Description
Significance of Organoselenium Chemistry in Contemporary Organic Synthesis
Organoselenium chemistry, which studies compounds containing a carbon-selenium bond, has become an indispensable tool in modern organic synthesis. Current time information in Jakarta, ID. Belonging to the chalcogen group, selenium imparts unique reactivity to organic molecules compared to its lighter counterpart, sulfur. khanacademy.org The relatively weak carbon-selenium bond (C-Se) and the ease of oxidation of selenium(II) to higher oxidation states are key to its utility. khanacademy.org
The versatility of organoselenium reagents allows them to act as electrophiles, nucleophiles, and radical species, facilitating a wide array of chemical transformations. Current time information in Jakarta, ID.researchgate.net These include, but are not limited to, selenocyclizations, oxyselenenylations, and selenoxide eliminations, which are often carried out under mild reaction conditions. researchgate.net The ability to introduce and then stereoselectively remove the selenyl group makes it a powerful functional handle in the synthesis of complex natural products and pharmaceuticals.
Furthermore, the field has seen a push towards more environmentally friendly synthetic methodologies. This "green chemistry" approach has led to the development of catalytic processes utilizing organoselenium compounds, often in conjunction with alternative energy sources like microwave irradiation, sonochemistry, and photochemistry, thereby enhancing reaction control and selectivity. Current time information in Jakarta, ID.
Overview of Nitrile-Containing Compounds in Synthetic Methodologies
Nitrile-containing compounds, characterized by the presence of a cyano (-C≡N) group, are fundamental components of organic synthesis. youtube.com The strong polarity of the cyano group and its linear geometry influence the physical and chemical properties of the molecule. figshare.com The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, making nitriles valuable precursors in numerous synthetic pathways. mdpi.com
Key reactions involving nitriles include their hydrolysis to carboxylic acids or amides, reduction to primary amines, and participation in carbon-carbon bond-forming reactions. figshare.commdpi.com For instance, the addition of Grignard reagents to nitriles yields ketones after hydrolysis, a classic method for ketone synthesis. nih.gov
In medicinal chemistry, the nitrile group is often incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and the ability to act as a hydrogen bond acceptor. Numerous pharmaceuticals, including the antidepressant citalopram (B1669093) and the anticancer agent letrozole, feature a nitrile moiety, underscoring its importance in drug design.
Historical Development and Initial Syntheses of (Phenylseleno)acetonitrile and Related α-Cyanoselenides
Early methods for the formation of α-functionalized nitriles often involved the reaction of a halide with a cyanide salt. A plausible and historically practiced route to (phenylseleno)acetonitrile would involve the reaction of a (phenylseleno)methyl halide with a cyanide source. However, the more common and efficient approach involves the reaction of an α-haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile, with a selenium-based nucleophile like sodium or lithium phenylselenide. This nucleophilic substitution reaction is a fundamental transformation in organic chemistry.
The generation of the phenylselenide nucleophile itself is typically achieved by the reduction of diphenyldiselenide. This reduction can be accomplished using various reducing agents, including sodium borohydride (B1222165) or by reaction with organometallic reagents.
Another conceptual approach draws from the extensive history of α-cyanation. The Strecker synthesis, first reported in 1850 for the preparation of α-aminonitriles, demonstrates the early interest in assembling functionality at the α-position of a nitrile. figshare.com While not directly applied to selenium compounds, it highlights the long-standing pursuit of methods to create α-substituted nitriles.
The synthesis of related α-seleno carbonyl compounds also provides insight. For example, the preparation of 1-(phenylseleno)acetone has been documented through the reaction of (phenylseleno)acetyl chloride with an organocuprate reagent. figshare.com This indicates the utility of selenium-containing acylating agents, which could conceptually be extended to nitrile-containing analogues.
Interactive Data Tables
Table 1: Properties of Key Reagents
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Role in Synthesis |
| Diphenyldiselenide | C₁₂H₁₀Se₂ | 312.13 | Precursor to phenylselenide nucleophile |
| Chloroacetonitrile | C₂H₂ClN | 75.50 | Electrophilic substrate |
| Bromoacetonitrile | C₂H₂BrN | 119.95 | Electrophilic substrate |
| Sodium Borohydride | NaBH₄ | 37.83 | Reducing agent for diphenyldiselenide |
| Sodium Phenylselenide | C₆H₅NaSe | 179.05 | Selenium nucleophile |
Table 2: Comparison of Functional Group Transformations
| Starting Functional Group | Reagents | Resulting Functional Group | Reaction Type |
| Nitrile (-C≡N) | H₃O⁺, heat | Carboxylic Acid (-COOH) | Hydrolysis |
| Nitrile (-C≡N) | 1. LiAlH₄, 2. H₂O | Primary Amine (-CH₂NH₂) | Reduction |
| Alkyl Halide (-CH₂-X) | NaSePh | Phenylselenoalkane (-CH₂-SePh) | Nucleophilic Substitution |
| Diphenyldiselenide (Ph-Se-Se-Ph) | NaBH₄ | Sodium Phenylselenide (NaSePh) | Reduction |
Structure
2D Structure
Properties
CAS No. |
33695-47-5 |
|---|---|
Molecular Formula |
C8H7NSe |
Molecular Weight |
196.12 g/mol |
IUPAC Name |
2-phenylselanylacetonitrile |
InChI |
InChI=1S/C8H7NSe/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2 |
InChI Key |
JQHNKMBHJPUBKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC#N |
Origin of Product |
United States |
Synthetic Methodologies for Phenylseleno Acetonitrile
Reaction with Ketene (B1206846) Acetals to Form α,α-Dioxy-β-phenylseleno Carbonitriles
Phenyl selenocyanate (B1200272) reacts with ketene acetals to afford α,α-dioxy-β-phenylseleno carbonitriles, which are valuable as carbonyl-protected α-oxo carbonitriles. The reaction proceeds via a regioselective cyanoselenenylation. For example, ketene diethyl acetal (B89532) reacts with a slight excess of phenyl selenocyanate in ethanol (B145695) at room temperature to yield the corresponding product in 73% yield after chromatographic purification. The presence of the cyano group is confirmed by infrared spectroscopy (ν 2230 cm⁻¹).
| Entry | Ketene Acetal | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Ketene diethyl acetal | Ethanol | 2,2-Diethoxy-2-(phenylseleno)ethanenitrile | 73 |
| 2 | 1-(tert-Butyldimethylsiloxy)-1-methoxyethylene | Dichloromethane (B109758) | 2-(tert-Butyldimethylsiloxy)-2-methoxy-2-(phenylseleno)ethanenitrile | 64 |
| 3 | (Z/E)-1-Methoxy-1-(trimethylsiloxy)propene | Dichloromethane | 2-Methoxy-3-methyl-2-(phenylseleno)-2-(trimethylsiloxy)propanenitrile | 78 |
Data synthesized from reference researchgate.net.
Vicinal Cyanoselenenylation of Olefins with Phenyl Selenocyanate
Simple, unactivated olefins undergo vicinal cyanoselenenylation upon reaction with phenyl selenocyanate in the presence of a Lewis acid catalyst. While phenyl selenocyanate is inert towards these olefins on its own, catalysts such as SnCl₄, BF₃, and AlCl₃ effectively promote the addition. SnCl₄ has been found to be particularly effective.
The reaction of cyclohexene (B86901) with phenyl selenocyanate and one molar equivalent of SnCl₄ in dry dichloromethane at 15°C provides a single stereoisomer of 2-phenylseleno-cyclohexanecarbonitrile in 96% yield. Spectroscopic analysis indicates a trans-stereochemistry between the phenylseleno and cyano groups.
| Entry | Olefin | Time (h) | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyclohexene | 4 | 15 | trans-2-(Phenylseleno)cyclohexanecarbonitrile | 96 |
| 2 | Cyclooctene | 6 | 15 | trans-2-(Phenylseleno)cyclooctanecarbonitrile | 95 |
| 3 | 1-Octene | 6 | 0 | 2-(Phenylseleno)nonanenitrile | 91 |
| 4 | Styrene | 1 | 0 | 3-Phenyl-2-(phenylseleno)propanenitrile | 98 |
Data synthesized from reference available in initial search results.
Preparative Methods for Phenyl Selenocyanate Reagents
The utility of the aforementioned cyanoselenenylation reactions relies on the accessibility of the phenyl selenocyanate reagent. It can be prepared through several methods. One common route is the chlorinolysis of diphenyl diselenide with reagents like sulfuryl chloride. orgsyn.org An alternative preparation involves the reaction of phenylmagnesium bromide with elemental selenium to form phenylselenomagnesium bromide, which is then oxidized with bromine to yield diphenyl diselenide. orgsyn.org The diphenyl diselenide is subsequently treated with a cyanide source. Another direct method involves the treatment of benzeneselenenyl chloride with trimethylsilyl (B98337) cyanide, which provides phenyl selenocyanate in virtually quantitative yield.
Reactivity and Mechanistic Aspects of Phenylseleno Acetonitrile and Its Chemical Transformations
Reactivity of the α-Carbonyl Stabilized Anion Derived from (Phenylseleno)acetonitrile
The presence of the electron-withdrawing nitrile group acidifies the α-carbon proton of (phenylseleno)acetonitrile, making it susceptible to deprotonation by a suitable base to form a stabilized carbanion. This anion is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions.
Nucleophilic Additions in Condensation Reactions
The anion derived from (phenylseleno)acetonitrile is a key intermediate in condensation reactions. libretexts.orglabxchange.org These reactions involve the combination of two molecules to form a larger molecule, often with the elimination of a small molecule like water. libretexts.orgyoutube.com The nucleophilic nature of the (phenylseleno)acetonitrile anion allows it to attack electrophilic centers, such as the carbonyl carbon of aldehydes and ketones, in aldol-type condensation reactions. labxchange.orglibretexts.org
The general mechanism for these nucleophilic addition reactions involves the attack of the enolate anion on the carbonyl carbon, forming a new carbon-carbon bond. libretexts.orgyoutube.com The resulting intermediate is then typically protonated to yield the final aldol (B89426) addition product. labxchange.org The equilibrium of these reactions can vary, with aldehydes generally favoring the aldol product more than ketones. libretexts.org
A notable application of this reactivity is in the synthesis of α,β-unsaturated nitriles. The initial aldol-type adduct can undergo subsequent dehydration, often under the reaction conditions, to afford the unsaturated product. This two-step sequence of addition followed by elimination provides a valuable route to these synthetically useful compounds.
Electrophilic Behavior of the Selenium Moiety in (Phenylseleno)acetonitrile Derivatives
While the α-carbon of (phenylseleno)acetonitrile exhibits nucleophilic character upon deprotonation, the selenium atom itself can act as an electrophile, particularly after activation. This electrophilic nature is a cornerstone of organoselenium chemistry and allows for the introduction of the phenylseleno group into various organic molecules. wiley-vch.depageplace.de
Formation and Reactivity of Seleniranium Intermediates
By analogy to other phenylseleno compounds, derivatives of (phenylseleno)acetonitrile can be expected to form seleniranium ions. wiley-vch.deresearchgate.net These three-membered cyclic intermediates are generated by the electrophilic addition of a "PhSe+" equivalent to a carbon-carbon double bond. wiley-vch.de The reaction of an alkene with an electrophilic selenium reagent, such as phenylselenyl chloride or bromide, proceeds through the formation of a seleniranium ion, which is then opened by a nucleophile in a stereospecific anti-addition. wiley-vch.dethieme-connect.de
The reactivity of the seleniranium ion is influenced by both electronic and steric factors. nih.gov Electron-withdrawing groups on the phenyl ring of the selenium moiety can increase the rate of attack at the carbon atoms of the seleniranium ring. nih.gov The nature of the nucleophile and the reaction conditions also play a crucial role in determining the regioselectivity of the ring-opening reaction. wiley-vch.de For instance, in the presence of an external nucleophile like water or an alcohol, hydroxyselenenylation or alkoxyselenenylation products can be obtained. wiley-vch.de Intramolecular nucleophilic attack is also possible, leading to the formation of cyclic products. nih.gov
The table below summarizes the key aspects of seleniranium ion formation and reactivity, drawing parallels from related phenylseleno compounds.
| Feature | Description | Key References |
| Formation | Electrophilic addition of a "PhSe+" species to an alkene. | wiley-vch.de, researchgate.net |
| Structure | Three-membered ring containing a positively charged selenium atom. | rsc.org |
| Reactivity | Susceptible to nucleophilic attack, leading to ring-opening. | nih.gov, nih.gov |
| Stereochemistry | Typically undergoes anti-addition of the selenium and nucleophile across the double bond. | wiley-vch.de, thieme-connect.de |
| Influencing Factors | Substituents on the phenyl ring, steric bulk, and the nature of the nucleophile. | nih.gov |
Radical Pathways Involving the Phenylseleno Group
Organoselenium compounds, including those analogous to (phenylseleno)acetonitrile, are well-known precursors for generating carbon-centered radicals. researchgate.net The relatively weak carbon-selenium bond (C-Se bond strength is approximately 234 kJ/mol) facilitates homolytic cleavage to produce radicals under various conditions. wikipedia.org
Radical reactions are typically chain processes involving initiation, propagation, and termination steps. The initiation step often involves the generation of a radical from a precursor, which can be achieved thermally, photochemically, or through chemical means. For organoselenium compounds, radical formation can be initiated by agents like tributyltin hydride.
A key application of this radical chemistry is in cyclization reactions. rsc.org For instance, a radical generated from a phenylseleno-containing substrate can undergo intramolecular addition to a suitably positioned double or triple bond, leading to the formation of a cyclic product. rsc.orgnih.gov These radical cyclizations are powerful tools for constructing carbocyclic and heterocyclic ring systems.
The phenylseleno group can also participate in atom transfer radical reactions. nih.gov Visible light has emerged as a mild and efficient method for initiating radical reactions involving organoselenium compounds, often proceeding via the formation of selenyl radicals (RSe•). acs.orgacs.org
Electrochemical Reactivity and Mechanistic Insights for Phenylseleno Nitriles
Electrochemical methods offer a green and efficient alternative for the synthesis and transformation of organoselenium compounds. thieme-connect.comresearchgate.netscribd.com By analogy to the electrochemical synthesis of related compounds, phenylseleno nitriles are expected to exhibit interesting electrochemical reactivity. researchgate.net
Electrochemical synthesis often involves the use of an electrical current to drive chemical reactions, providing mild conditions and high selectivity. scielo.br For organoselenium compounds, electrochemical methods can be used to generate both electrophilic and nucleophilic selenium species. unipg.it For example, the anodic oxidation of diselenides can produce electrophilic selenium species that can then react with various substrates. thieme-connect.com
In the context of nitriles, acetonitrile (B52724) is a common solvent in electrochemical reactions and can also participate as a reactant. ntnu.nogatech.edu The electrochemical reduction of nitriles at cathodes like nickel foam is a known process. rsc.org The electrochemical behavior of (phenylseleno)acetonitrile itself would likely involve processes at both the selenium atom and the nitrile group. The selenium could undergo oxidation to form cationic species or reduction to form anionic species. The nitrile group could also be subject to electrochemical reduction.
The table below outlines potential electrochemical reactions of phenylseleno nitriles based on analogies with related systems.
| Electrochemical Process | Potential Reaction | Key References |
| Anodic Oxidation | Generation of electrophilic selenium species from the phenylseleno group, which can then participate in addition or cyclization reactions. | thieme-connect.com, scielo.br |
| Cathodic Reduction | Reduction of the nitrile group to an amine or cleavage of the C-Se bond. | rsc.org, scielo.br |
| Mediated Reactions | Use of electrochemically generated mediators, such as iodine species, to facilitate reactions involving the phenylseleno nitrile. | scielo.br |
Synthetic Utility and Applications in Organic Synthesis
As a Key Synthon for α-Functionalized Nitriles
Phenylselenoacetonitrile serves as a valuable precursor for the synthesis of various α-functionalized nitriles. Its activated methylene (B1212753) group, flanked by both a nitrile and a phenylseleno group, allows for facile deprotonation and subsequent reaction with electrophiles.
Construction of α-Phenylselenoacrylonitriles
A notable application of phenylselenoacetonitrile is in the synthesis of α-phenylselenoacrylonitriles. These compounds are readily prepared through a Knoevenagel condensation reaction with aldehydes. scielo.br This reaction is often carried out under solvent-free conditions using a solid-supported catalyst like potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3). scielo.br This method offers several advantages, including operational simplicity, mild reaction conditions, and good yields. scielo.br
The reaction proceeds by the deprotonation of phenylselenoacetonitrile to form a carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water affords the desired α-phenylselenoacrylonitrile. A variety of aromatic and aliphatic aldehydes can be used in this reaction, leading to a diverse range of products. researchgate.net
Table 1: Synthesis of α-Phenylselenoacrylonitriles via Knoevenagel Condensation
| Aldehyde | Reaction Time (h) | Yield (%) | Z/E Ratio |
| 2-Furfural | 4 | 80 | 85:15 |
| 2-Chlorobenzaldehyde | 5 | 71 | 79:21 |
Data sourced from a study on the solvent-free synthesis of α-phenylselenoacrylonitriles. researchgate.net
Formation of α-Phenylseleno-α,β-unsaturated Esters
In a similar fashion to the synthesis of acrylonitriles, phenylselenoacetonitrile can be a precursor to α-phenylseleno-α,β-unsaturated esters. Although the direct conversion is less common, the related compound, ethyl (phenylseleno)acetate, undergoes Knoevenagel condensation with aldehydes to yield these unsaturated esters. scielo.br The reaction conditions are analogous to those used for the synthesis of α-phenylselenoacrylonitriles, employing a solid-supported catalyst under solvent-free conditions. scielo.br
This method provides a straightforward route to α-phenylseleno-α,β-unsaturated esters, which are valuable intermediates in organic synthesis. nih.govwikipedia.orgexlibrisgroup.comnih.govrsc.org
Contribution to Carbon-Carbon Bond Forming Reactions
Phenylselenoacetonitrile and its derivatives are instrumental in various carbon-carbon bond-forming reactions. The phenylseleno group can be readily removed or transformed, allowing for the introduction of new carbon-carbon bonds at the α-position.
One key application involves the reaction of α-phenylseleno carbonyl compounds, which can be derived from precursors like phenylselenoacetonitrile, in radical cyclization reactions. For instance, β-phenylselenocrotonates, formed from the reaction of olefins with PhSeCl and silver crotonate, can undergo radical cyclization with triphenyltin (B1233371) hydride to form γ-lactones, thereby creating a new carbon-carbon bond.
Furthermore, the development of methods for the direct C(sp3)–H bond selenation of carbonyl compounds provides a route to α-phenylseleno carbonyl compounds, which are versatile intermediates. nih.govrsc.orgresearchgate.netrsc.org These intermediates can then participate in further carbon-carbon bond-forming reactions.
Role in Heterocycle Synthesis
While phenylselenoacetonitrile itself may not directly form heterocycles in a single step, its derivatives are valuable precursors for the synthesis of various heterocyclic systems. The nitrile and phenylseleno groups can be manipulated to facilitate cyclization reactions. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then participate in intramolecular cyclization reactions.
The general strategy for heterocycle synthesis often involves the cyclization of acyclic molecules. youtube.com Derivatives of phenylselenoacetonitrile, with their versatile functional groups, can be designed to undergo such cyclizations to form a variety of nitrogen- and selenium-containing heterocycles. organic-chemistry.org
Precursor Chemistry for Diverse Organoselenium Compounds
Phenylselenoacetonitrile is a valuable starting material for the synthesis of a broader range of organoselenium compounds. wikipedia.orgnih.govrsc.org The selenium atom in phenylselenoacetonitrile can undergo various transformations. For example, oxidation of the selenide (B1212193) to a selenoxide is a common transformation in organoselenium chemistry. wikipedia.org
The phenylseleno group can also be a precursor to other functional groups. For instance, treatment of β-selenylated compounds with a radical initiator can lead to deselenylation, providing access to molecules that might be difficult to synthesize otherwise. beilstein-journals.org The versatility of the carbon-selenium bond allows for the generation of a variety of reactive intermediates and stable compounds, highlighting the importance of phenylselenoacetonitrile as a building block in the diverse field of organoselenium chemistry. nih.gov
Advanced Characterization and Computational Chemistry Studies of Phenylseleno Acetonitrile
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ⁷⁷Se NMR would be the most informative NMR techniques.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the methylene (B1212753) (-CH₂-) protons adjacent to the selenium atom and the nitrile group. The aromatic protons would typically appear as a complex multiplet in the range of δ 7.2-7.8 ppm. The methylene protons would present as a singlet further upfield. For comparison, the methylene protons in the related compound (phenylsulfonyl)acetonitrile (B1630616) appear as a singlet in its ¹H NMR spectrum. chemicalbook.com
¹³C NMR: The carbon NMR spectrum would show distinct signals for the nitrile carbon (-C≡N), the methylene carbon (-CH₂-), and the carbons of the phenyl ring. The nitrile carbon is typically found in the range of 115-125 ppm.
⁷⁷Se NMR: This technique is highly valuable for organoselenium compounds. The chemical shift of the selenium atom is sensitive to its chemical environment, providing direct evidence of the C-Se bond.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. The most characteristic absorption band for (phenylseleno)acetonitrile would be the C≡N (nitrile) stretch.
The C≡N stretching vibration typically appears as a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. In pure liquid acetonitrile (B52724), this band is observed around 2252 cm⁻¹. nih.gov The exact position can be influenced by the electronegativity of the adjacent selenium atom.
Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.
The C-Se stretching vibration is typically weak and found in the fingerprint region of the spectrum, usually between 600 and 500 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) MS would likely show a prominent molecular ion [M]⁺ peak corresponding to the exact mass of C₈H₇NSe. A key feature would be the characteristic isotopic pattern of selenium, which has several naturally occurring isotopes (notably ⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, and ⁸⁰Se), resulting in a distinctive cluster of peaks for the molecular ion and any selenium-containing fragments.
Interactive Table 1: Predicted Spectroscopic Data for (Phenylseleno)acetonitrile
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Notes |
| ¹H NMR | Aromatic protons (C₆H₅) | ~ 7.2-7.8 ppm (multiplet) | Based on typical values for phenyl groups. |
| Methylene protons (CH₂) | Variable (singlet) | Position influenced by adjacent Se and CN groups. | |
| ¹³C NMR | Nitrile carbon (C≡N) | ~ 115-125 ppm | Characteristic region for nitriles. |
| Phenyl carbons (C₆H₅) | ~ 125-140 ppm | Multiple signals expected. | |
| Methylene carbon (CH₂) | Variable | ||
| IR | C≡N Stretch | ~ 2260-2240 cm⁻¹ | Sharp, medium intensity band. nih.gov |
| Aromatic C-H Stretch | > 3000 cm⁻¹ | ||
| Aromatic C=C Stretch | ~ 1600-1450 cm⁻¹ | ||
| MS | Molecular Ion [M]⁺ | m/z = 197 (for ⁸⁰Se isotope) | A characteristic isotopic cluster will be observed due to natural selenium isotopes. |
Quantum Chemical Calculations on (Phenylseleno)acetonitrile and its Derivatives
Computational chemistry offers profound insights into the properties of molecules that may be difficult to study experimentally. For (phenylseleno)acetonitrile, quantum chemical calculations can predict its geometry, conformational preferences, electronic structure, and reactivity.
The conformation of (phenylseleno)acetonitrile is primarily defined by the torsion angle around the C(aryl)-Se bond. Computational studies on related phenylselanyl and phenethylamine (B48288) compounds reveal that such molecules often adopt an extended conformation to minimize steric hindrance. nih.gov The phenyl group is not sterically demanding enough to cause significant deviation from a stable, low-energy conformation. Large-scale studies have confirmed that small molecules tend to bind to proteins in extended, low-strain energy conformations. nih.gov The energetic landscape would likely show a global minimum corresponding to a specific orientation of the phenyl ring relative to the selenoacetonitrile moiety, with relatively low energy barriers for rotation around the C-Se single bond.
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com
HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. For (phenylseleno)acetonitrile, the HOMO is expected to have significant electron density localized on the selenium atom, particularly its lone pair electrons, and potentially the π-system of the phenyl ring.
LUMO: The LUMO is the lowest energy orbital that can accept electrons, indicating where the molecule is most likely to act as an electrophile. The LUMO is anticipated to be centered on the antibonding π* orbital of the nitrile group (C≡N). libretexts.org
Interactive Table 2: Predicted Frontier Molecular Orbital Characteristics for (Phenylseleno)acetonitrile
| Molecular Orbital | Predicted Localization of Electron Density | Implied Reactivity |
| HOMO | Selenium atom (lone pairs), Phenyl ring (π-system) | Nucleophilic center at selenium |
| LUMO | Antibonding π* orbital of the nitrile group (C≡N) | Electrophilic center at the nitrile carbon |
| HOMO-LUMO Gap | Moderate | Determines kinetic stability and reactivity |
Quantum chemical calculations are invaluable for mapping out the reaction pathways of (phenylseleno)acetonitrile. By modeling the transition states, intermediates, and products of a proposed reaction, chemists can determine the most likely mechanism and predict reaction kinetics and thermodynamics. For instance, in reactions where (phenylseleno)acetonitrile acts as a reagent, computational models can elucidate the structure of the transition state, confirming whether the reaction proceeds through, for example, a concerted or stepwise mechanism. Such studies have been used to understand complex processes like the metal-mediated cleavage of the C≡N bond in acetonitrile. nih.gov
Electrochemical Characterization Techniques
Electrochemical techniques, particularly voltammetry, can be used to probe the redox properties of (phenylseleno)acetonitrile. These methods measure the current response of a molecule to an applied potential, providing information on oxidation and reduction potentials.
A typical electrochemical study would involve cyclic voltammetry (CV) performed in a suitable solvent like acetonitrile, containing a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate. rsc.org
Oxidation: The selenium atom in (phenylseleno)acetonitrile can be oxidized. The CV would likely show an irreversible oxidation peak at a positive potential, corresponding to the removal of an electron from the selenium-centered HOMO to form a radical cation. The potential at which this occurs is a measure of how easily the molecule is oxidized. Studies on similar molecules like 4-(methoxyphenyl)acetonitrile show a wide irreversible oxidation peak. researchgate.net
Reduction: The nitrile group can be reduced, although typically at very negative potentials. This would involve the addition of an electron to the LUMO (the π* orbital of the C≡N group).
The exact potentials would be influenced by the interplay between the electron-donating character of the phenylseleno group and the electron-withdrawing nature of the nitrile group. Electrochemical studies are crucial for understanding the molecule's behavior in redox reactions and for applications in areas like electrocatalysis or the development of electrochemical sensors. researchgate.netmdpi.com
Contemporary Challenges and Future Perspectives in Phenylseleno Acetonitrile Chemistry
Development of Enantioselective Synthetic Routes
A primary challenge in modern organic chemistry is the synthesis of enantiomerically pure compounds, which is crucial for applications in pharmaceuticals and materials science. For (phenylseleno)acetonitrile chemistry, this translates to the need for methods that can create chiral molecules with high enantioselectivity.
Current research is moving beyond classical diastereoselective approaches, where stereocontrol is substrate-based, towards catalytic enantioselective methods. One promising avenue is the use of chiral organocatalysts that can interact with organoselenium species. For instance, the development of chiral organotellurium catalysts for the enantioselective seleno-Michael addition of arylselenols to enones represents a significant advance. chemrxiv.org In these systems, a chiral scaffold, such as quinine, is attached to a tellurium atom, which then activates the selenium reagent through a non-bonded chalcogen-chalcogen interaction. chemrxiv.org This strategy has successfully afforded seleno-functionalized products with excellent yields and high enantiomeric excess (ee). chemrxiv.org Although this example uses arylselenol instead of (phenylseleno)acetonitrile directly as the pronucleophile, the principle of using a chiral chalcogen-based catalyst opens a clear future perspective for developing analogous reactions with selenium-containing enolates derived from (phenylseleno)acetonitrile.
Another established strategy involves the use of enantiopure organoselenium reagents. Chiral, non-racemic electrophilic selenium reagents can be prepared from naturally occurring chiral molecules like camphor. lookchemmall.com These reagents can then be used in cyclofunctionalization reactions of achiral substrates to produce chiral heterocyclic compounds with good to excellent diastereoselectivity. lookchemmall.com While effective, this stoichiometric use of a chiral auxiliary is less efficient than a catalytic approach. Future efforts will likely focus on designing catalytic systems where a substoichiometric amount of a chiral ligand or catalyst can repeatedly induce enantioselectivity.
Table 1: Example of a Catalytic System for Enantioselective Seleno-Michael Addition
| Catalyst | Substrates | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Chiral Organotellurium-Quinine Catalyst | trans-Chalcone and Benzeneselenol | Dichloromethane (B109758) or Acetonitrile (B52724) | 96% | 91-95% | chemrxiv.org |
Exploration of Novel Catalytic Transformations
Expanding the reaction repertoire of (phenylseleno)acetonitrile beyond traditional transformations is a key goal. This involves exploring novel modes of catalytic activation. The aforementioned use of organotellurium catalysts, which leverage chalcogen bonding to activate selenols, is a prime example of such innovation. chemrxiv.org This type of interaction provides an alternative to more conventional Lewis acid or Brønsted acid catalysis and could be harnessed to develop unique transformations of selenium-containing compounds.
Electrochemistry and photocatalysis are also emerging as powerful tools in organic synthesis, offering alternative, mild, and often highly selective reaction pathways. mdpi.com Electrochemical methods can be used to generate highly reactive radical intermediates from organoselenium precursors under controlled conditions. For example, the electrochemical multicomponent reaction of phenylhydrazine (B124118) with diphenyl diselenide and 2,4-pentanedione uses an anode to oxidize the diselenide, initiating a radical cascade that forms 4-selanylpyrazoles without the need for chemical oxidants. nih.gov This principle could be extended to (phenylseleno)acetonitrile to trigger novel radical-based additions or cyclizations.
Furthermore, nickel-catalyzed reactions are proving effective for the cyanomethylation of ketones using acetonitrile. mdpi.com Oudeyer and co-workers developed a Ni(II)-catalyzed addition of acetonitrile to isatins and other activated ketones, achieving high product yields. mdpi.com Adapting such catalytic systems to use (phenylseleno)acetonitrile as the nucleophile could provide a direct and efficient route to α-cyano-α-seleno substituted alcohols, which are valuable synthetic intermediates.
Integration into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. e-bookshelf.de Integrating (phenylseleno)acetonitrile and its derivatives into MCRs is a significant goal for rapidly building molecular complexity.
A notable example is the use of selenium-containing compounds in isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR). nih.gov In one reported synthesis, a selenium-based peptoid was prepared via a U-4CR involving an amine, a carboxylic acid, a tert-butyl isocyanide, and a benzylamine (B48309) derived from N-(phenylseleno)phthalimide. nih.gov This demonstrates the compatibility of the phenylseleno group with the conditions of this powerful reaction, opening the door for the creation of diverse libraries of selenium-containing, peptide-like molecules. MCRs that proceed through sequential, irreversible steps are particularly efficient and often result in high yields of pure products with minimal purification. e-bookshelf.de
Electrochemical MCRs also present a novel strategy. The catalyst- and oxidant-free synthesis of 4-selanylpyrazoles from phenylhydrazine, diphenyl diselenide, and 2,4-pentanedione is a three-component electrochemical process that proceeds under mild conditions. nih.gov The likely mechanism involves the anodic oxidation of diphenyl diselenide to generate a phenylselenium radical and cation, which then participate in the reaction cascade. nih.gov Developing MCRs that directly incorporate the (phenylseleno)acetonitrile unit would be a powerful strategy for synthesizing complex, selenium-functionalized heterocycles.
Table 2: Example of a Multicomponent Reaction Involving an Organoselenium Compound
| Reaction Type | Components | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Electrochemical Three-Component Reaction | Phenylhydrazine, Diphenyl diselenide, 2,4-Pentanedione | Catalyst-free, Oxidant-free, Mild conditions | 4-Selanylpyrazoles | nih.gov |
Sustainable and Green Chemistry Approaches
Adhering to the principles of green chemistry is a paramount challenge for modern chemical synthesis. nih.govresearchgate.net For (phenylseleno)acetonitrile chemistry, this involves developing processes that minimize waste, avoid hazardous substances, reduce energy consumption, and utilize renewable resources. nih.gov
A key focus is the replacement of volatile and toxic organic solvents. nih.gov Research into selenenylation reactions has shown that some transformations can be carried out effectively in greener solvents like acetonitrile-water mixtures. nih.gov Water, in particular, can enhance reaction rates and selectivity in certain cases. researchgate.net The ideal green process would be one conducted without any solvent or in a recyclable medium like ionic liquids. nih.gov
Catalysis is a cornerstone of green chemistry because it allows for reactions to proceed with high efficiency and selectivity, reducing byproducts. researchgate.net The development of recyclable catalysts is a major goal. Polymer-supported reagents and catalysts, for example, can be easily separated from the reaction mixture and reused, minimizing waste and cost. researchgate.netresearchgate.net
Energy efficiency is another critical aspect. nih.gov The use of microwave irradiation, ultrasound, or electrochemical methods can often accelerate reactions, allowing them to be performed at lower temperatures and for shorter durations, thus saving energy. mdpi.comnih.gov Electrochemical syntheses are particularly "green" as they use electricity, a traceless reagent, to drive reactions, often avoiding the need for stoichiometric chemical oxidants or reductants that generate waste. mdpi.comnih.gov The integration of (phenylseleno)acetonitrile into atom-economical transformations like MCRs is also inherently green, as it maximizes the incorporation of starting materials into the final product. e-bookshelf.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
